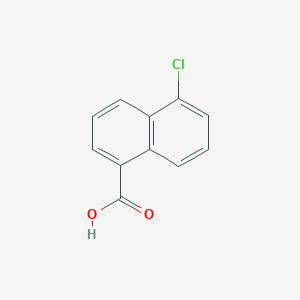
Benzene, 1-ethyl-3-(1-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-ethyl-3-(1-phenylethyl)-, also known as Ethylphenidate, is a synthetic compound that belongs to the class of psychostimulant drugs. It is a derivative of methylphenidate and has gained popularity as a research chemical due to its potential use in the treatment of attention deficit hyperactivity disorder (ADHD).
Wirkmechanismus
The mechanism of action of Benzene, 1-ethyl-3-(1-phenylethyl)-te involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which helps to improve attention and focus.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Benzene, 1-ethyl-3-(1-phenylethyl)-te include increased heart rate, blood pressure, and body temperature. It also causes an increase in the levels of dopamine and norepinephrine in the brain, which leads to improved attention and focus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzene, 1-ethyl-3-(1-phenylethyl)-te in lab experiments is that it is a potent psychostimulant drug that can be used to study the effects of dopamine and norepinephrine on the brain. However, one limitation is that it can be difficult to obtain and may require special permits and licenses.
Zukünftige Richtungen
For the study of Benzene, 1-ethyl-3-(1-phenylethyl)-te include further research into its potential use in the treatment of ADHD, depression, narcolepsy, and obesity. Additionally, more studies are needed to understand the long-term effects of Benzene, 1-ethyl-3-(1-phenylethyl)-te on the brain and body. Finally, research is needed to develop new and improved synthesis methods for Benzene, 1-ethyl-3-(1-phenylethyl)-te that are more efficient and cost-effective.
Synthesemethoden
The synthesis of Benzene, 1-ethyl-3-(1-phenylethyl)-te involves the reaction of ethylphenidate hydrochloride with sodium bicarbonate in the presence of water and acetone. The reaction is carried out under reflux conditions, and the resulting product is purified using a vacuum filtration method.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-ethyl-3-(1-phenylethyl)-te has been extensively studied for its potential use in the treatment of ADHD. It is believed to work by increasing the levels of dopamine and norepinephrine in the brain, which helps to improve attention and focus. Additionally, it has been studied for its potential use in the treatment of depression, narcolepsy, and obesity.
Eigenschaften
CAS-Nummer |
18908-71-9 |
|---|---|
Produktname |
Benzene, 1-ethyl-3-(1-phenylethyl)- |
Molekularformel |
C16H18 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
1-ethyl-3-(1-phenylethyl)benzene |
InChI |
InChI=1S/C16H18/c1-3-14-8-7-11-16(12-14)13(2)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3 |
InChI-Schlüssel |
SVYSEUKEQTUMPE-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)C(C)C2=CC=CC=C2 |
Kanonische SMILES |
CCC1=CC(=CC=C1)C(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



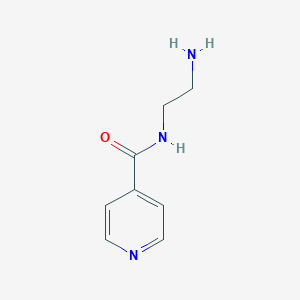
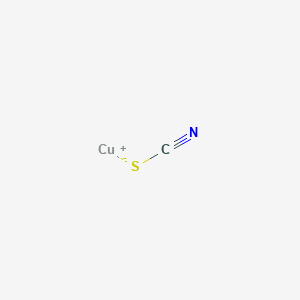
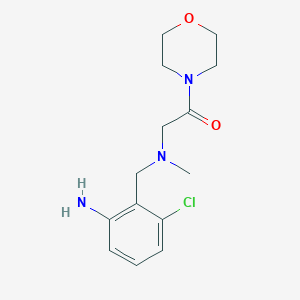

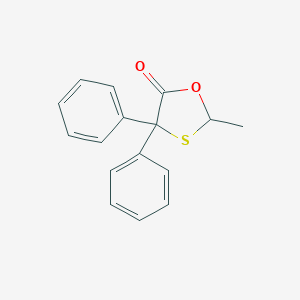
![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)



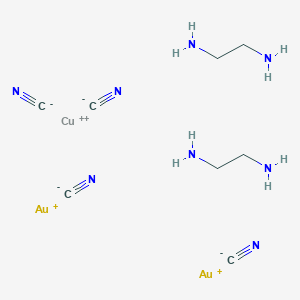

![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)

